7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Overview
Description
Scientific Research Applications
Development of Aromatic Poly(amine−hydrazide)s : A study by Liou, Hsiao, Chen, and Yen (2006) discusses the synthesis of a new naphthylamine-derived aromatic dicarboxylic acid, which is then used to prepare poly(amine−hydrazide)s. These polymers exhibit good solubility in organic solvents and can form transparent, flexible films with high glass-transition temperatures. This research opens possibilities for creating materials suitable for blue-light-emitting applications (Liou et al., 2006).
Chemiluminescent Protein Conjugates for Immunoassays : In a study by Messeri, Schroeder, Caldini, and Orlando (1986), ABENH is utilized to label proteins for sensitive immunoassays. The compound's ability to maintain the positive charge of proteins and its cleavable amidine linkage at basic pH enhance its efficacy in chemiluminescence-based assays (Messeri et al., 1986).
Phthalazinedione-Based Derivatives for Cytotoxicity and Antibacterial Studies : El Rayes, El Enany, Ali, Ibrahim, and Nafie (2022) synthesized a series of compounds based on phthalazinedione, demonstrating their potential in cytotoxic and antibacterial applications. These derivatives, including those with the phenyl phthalazinone moiety, showed promising cytotoxicity against certain cancer cells while being safe against normal cells (El Rayes et al., 2022).
Novel Glycopolymers with Lectin Recognition Capability : Research by Cerrada, Ruiz, Sánchez-Chaves, and Fernández-García (2009) explored glycopolymers synthesized from ethylene–vinyl alcohol copolymers and aminosaccharides. These polymers, which involve components like N-(4-aminobutyl)- d -gluconamide, demonstrated unique reversible network formation and specific interactions with lectins, highlighting their potential in molecular recognition applications (Cerrada et al., 2009).
Enhancement of Horseradish Peroxidase-Catalyzed Chemiluminescence : Thorpe, Kricka, Gillespie, Moseley, Amess, Baggett, and Whitehead (1985) found that certain compounds, including 7-dimethylaminonaphthalene-1,2-dicarboxylic acid hydrazide, significantly enhance light emission in horseradish peroxidase-catalyzed chemiluminescent reactions. This discovery has implications for improving the sensitivity of chemiluminescence-based assays (Thorpe et al., 1985).
properties
IUPAC Name |
7-[4-aminobutyl(ethyl)amino]naphthalene-1,2-dicarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-2-24(10-4-3-9-19)13-7-5-12-6-8-14(17(25)22-20)16(15(12)11-13)18(26)23-21/h5-8,11H,2-4,9-10,19-21H2,1H3,(H,22,25)(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCJYISTWRMEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCN)C1=CC2=C(C=C1)C=CC(=C2C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149855 | |
Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
CAS RN |
112076-60-5 | |
Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112076605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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